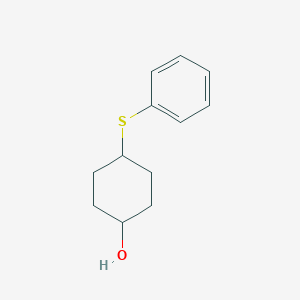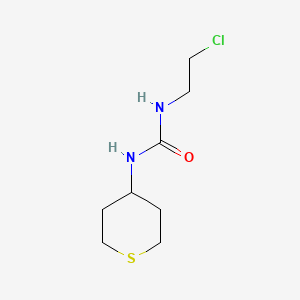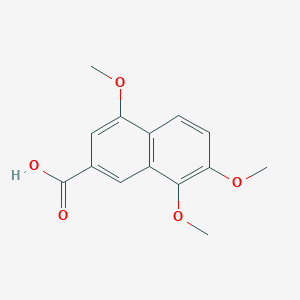![molecular formula C9H19NO3 B14690981 [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate CAS No. 25462-15-1](/img/structure/B14690981.png)
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
2-(hydroxymethyl)-2-methylpentanol+methyl isocyanate→[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure to maximize yield and minimize by-products. The industrial production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates and other functionalized compounds.
Scientific Research Applications
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide with similar properties.
Uniqueness
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other carbamates. Its hydroxymethyl and methylpentyl groups contribute to its unique reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
25462-15-1 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate |
InChI |
InChI=1S/C9H19NO3/c1-4-5-9(2,6-11)7-13-8(12)10-3/h11H,4-7H2,1-3H3,(H,10,12) |
InChI Key |
DWUYPQXIQUZWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


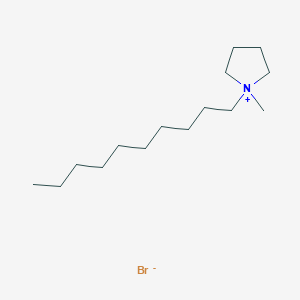
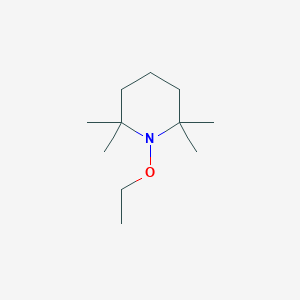
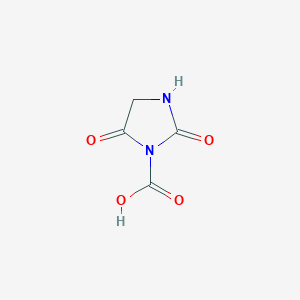
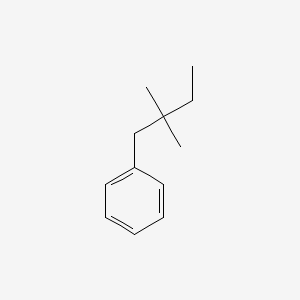

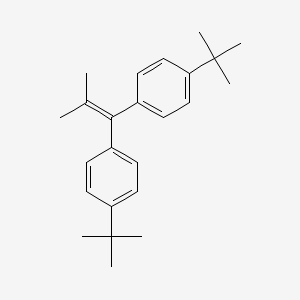
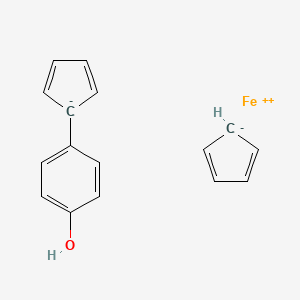

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)

